N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
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Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Agricultural Bioactivity
A study by Zheng and Su (2005) discusses the synthesis of polysubstituted pyridine derivatives, similar to the compound . They found that these compounds exhibit certain fungicidal and herbicidal activities, suggesting potential applications in agriculture (Zheng & Su, 2005).
Antiprotozoal Properties
Ismail et al. (2004) synthesized a compound related to the one and found it to have significant antiprotozoal properties. This suggests the potential for developing new treatments for protozoal infections (Ismail et al., 2004).
Synthesis Methods
Raju et al. (2022) described a synthesis method involving furan derivatives, similar to the compound . Their method offers advantages such as good yields, being environmentally friendly, and having mild reaction conditions, which could be relevant for the synthesis of similar compounds (Raju et al., 2022).
Phleomycin Amplification
Brown and Cowden (1982) investigated compounds with furan derivatives as amplifiers of phleomycin against Escherichia coli. Their research could provide insights into enhancing the effectiveness of certain antibiotics (Brown & Cowden, 1982).
Anti-Tuberculosis Activity
Bai et al. (2011) explored compounds with furan derivatives for their anti-tuberculosis activity. This indicates potential therapeutic applications in treating tuberculosis (Bai et al., 2011).
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15(2)26-18-8-5-16(6-9-18)12-21(24)23-14-17-7-10-19(22-13-17)20-4-3-11-25-20/h3-11,13,15H,12,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIRBCADSATVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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